molecular formula C18H25NO4S2 B2959731 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034586-73-5

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2959731
CAS No.: 2034586-73-5
M. Wt: 383.52
InChI Key: VGZPWDRKPVQLOH-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a thiophene moiety, a hydroxyl-substituted pentyl chain, and a methoxy-dimethyl-substituted benzene ring. Thiophene derivatives are widely studied for their bioactivity, particularly in oncology, due to their ability to modulate cellular pathways via interactions with enzymes or receptors .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S2/c1-13-11-16(23-3)18(12-14(13)2)25(21,22)19-8-6-15(7-9-20)17-5-4-10-24-17/h4-5,10-12,15,19-20H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZPWDRKPVQLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a novel compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described with the following structural formula:

  • Molecular Formula : C14H19N3O3S
  • Molecular Weight : 329.43 g/mol
  • IUPAC Name : this compound

Structural Representation

ComponentDescription
Hydroxy GroupContributes to solubility and reactivity
Thiophene RingEnhances biological activity
Benzenesulfonamide MoietyKey for enzyme interaction
Pentyl ChainProvides lipophilicity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cancer progression and inflammation. The sulfonamide group plays a crucial role in inhibiting enzyme activity by binding to active sites.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Cytotoxicity

A study assessing the compound's cytotoxicity revealed:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), CCRF-CM (leukemia)
  • IC50 Values :
    • MDA-MB-468: IC50=3.99±0.21μMIC_{50}=3.99\pm 0.21\,\mu M
    • CCRF-CM: IC50=4.51±0.24μMIC_{50}=4.51\pm 0.24\,\mu M

These values indicate a strong potential for the compound as an anticancer agent.

Inhibition of Enzyme Activity

The compound has also been studied for its inhibition of human carbonic anhydrase IX (hCA IX), a target in cancer therapy:

  • Inhibition Constant (K I) :
    • Compounds derived from similar structures exhibited K I values ranging from 38.8nM38.8\,nM to 134.8nM134.8\,nM, indicating potent inhibition.

Synthetic Routes

The synthesis of this compound involves several steps:

  • Hydroxylation : Introduction of the hydroxy group.
  • Alkylation : Attachment of the pentyl chain via Friedel-Crafts reactions.
  • Sulfonation : Formation of the benzenesulfonamide moiety.

Research Applications

This compound has potential applications in:

  • Medicinal Chemistry : Development of new therapeutic agents.
  • Biochemical Probes : Studying enzyme interactions.
  • Material Science : Creating advanced materials with specific properties.

Comparison with Similar Compounds

Key Observations :

  • Linker Diversity: The target compound employs a hydroxy-pentyl chain instead of the enaminone or α,β-unsaturated ketone linkers seen in analogues.
  • Substituent Effects : The dimethyl and methoxy groups on the benzene ring in the target compound could enhance lipophilicity compared to pyrimidine or thiazole substituents, possibly affecting membrane permeability .
  • Biological Activity Gap : While analogues exhibit IC50 values <10 μM against breast cancer cells, the target compound’s activity remains uncharacterized in the provided evidence.

Role of Sulfur Heterocycles in Bioactivity

Sulfur-based heterocycles like thiophene, thiazole, and thiadiazole are recurrent in anticancer agents due to their electron-rich nature and ability to engage in π-π stacking or hydrogen bonding. For example:

  • Thiazole and Pyrimidine Derivatives (Table 1): These substituents introduce nitrogen atoms that may form hydrogen bonds with kinase active sites, enhancing inhibitory effects .
  • Thiophene vs. Benzothiazole : The target’s thiophene moiety offers planar rigidity, whereas benzothiazole (as in compound 29) provides additional hydrogen-bonding sites via the fused benzene ring .

Substituent Effects on Pharmacokinetics and Binding

Methoxy and Trifluoromethyl Groups

Patent data () highlights the use of methoxy and trifluoromethyl groups in sulfonamide derivatives to optimize pharmacokinetics. For instance:

  • Methoxy Groups : Improve solubility and moderate logP values, balancing bioavailability .
  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity via hydrophobic interactions, though absent in the target compound .

Hydroxyl and Pentyl Chain

The hydroxyl group on the pentyl chain in the target compound may introduce polarity, improving aqueous solubility compared to purely alkyl-linked analogues. However, this could also increase susceptibility to glucuronidation, a common metabolic pathway .

Hydrogen-Bonding and Crystallography Considerations

Hydrogen-bonding patterns, critical for crystal packing and target binding, are influenced by sulfonamide and hydroxyl groups. notes that sulfonamides often act as hydrogen-bond donors/acceptors, forming stable aggregates.

Computational and Theoretical Insights

For example:

  • Exact-Exchange Functionals (): Improve accuracy in predicting atomization energies, relevant for stability studies .
  • Correlation-Energy Models (): Used to predict electronic properties of sulfonamides, guiding synthetic prioritization .

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